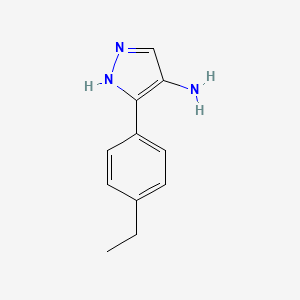

3-(4-Ethylphenyl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

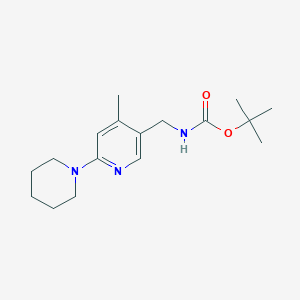

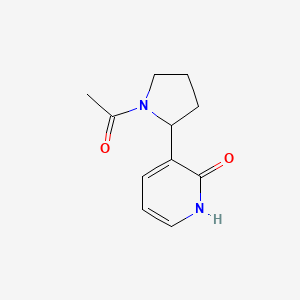

3-(4-Ethylphenyl)-1H-pyrazol-4-amine: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-(4-Ethylphenyl)-1H-Pyrazol-4-amin beinhaltet typischerweise die Reaktion von 4-Ethylphenylhydrazin mit Ethylacetoacetat unter sauren oder basischen Bedingungen. Die Reaktion verläuft über die Bildung eines Hydrazone-Zwischenprodukts, das zum Pyrazolring cyclisiert. Die Reaktionsbedingungen umfassen oft das Erhitzen der Reaktanten in Ethanol oder einem anderen geeigneten Lösungsmittel über mehrere Stunden.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, verwenden. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Chromatographie eingesetzt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, typischerweise unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid, was zur Bildung entsprechender Pyrazolderivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Pyrazolderivate führt.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe oder die Ethylgruppe durch andere funktionelle Gruppen ersetzt werden können, indem geeignete Reagenzien verwendet werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogenierungsmittel, Nucleophile.

Hauptprodukte, die gebildet werden:

Oxidation: Oxidierte Pyrazolderivate.

Reduktion: Reduzierte Pyrazolderivate.

Substitution: Substituierte Pyrazolderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie: 3-(4-Ethylphenyl)-1H-Pyrazol-4-amin wird als Baustein in der organischen Synthese verwendet. Es dient als Vorstufe für die Synthese komplexerer Moleküle und kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht. Pyrazolderivate sind dafür bekannt, eine breite Palette pharmakologischer Eigenschaften aufzuweisen, darunter entzündungshemmende, antimikrobielle und anticancer-Aktivitäten.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht. Pyrazolderivate wurden als potenzielle Medikamentenkandidaten für verschiedene Krankheiten untersucht, und 3-(4-Ethylphenyl)-1H-Pyrazol-4-amin kann zur Entwicklung neuer Arzneimittel beitragen.

Industrie: In der Industrie kann diese Verbindung bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien verwendet werden. Seine einzigartige Struktur ermöglicht die Entwicklung von Produkten mit spezifischen Funktionen.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(4-Ethylphenyl)-1H-Pyrazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und der Struktur der Verbindung ab.

Wirkmechanismus

The mechanism of action of 3-(4-Ethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- 3-(4-Methylphenyl)-1H-Pyrazol-4-amin

- 3-(4-Methoxyphenyl)-1H-Pyrazol-4-amin

- 3-(4-Bromphenyl)-1H-Pyrazol-4-amin

Vergleich: Im Vergleich zu seinen Analogen zeigt 3-(4-Ethylphenyl)-1H-Pyrazol-4-amin aufgrund des Vorhandenseins der Ethylgruppe einzigartige Eigenschaften. Diese strukturelle Variation kann sich auf seine Reaktivität, biologische Aktivität und potenzielle Anwendungen auswirken. Zum Beispiel kann die Ethylgruppe die Lipophilie der Verbindung erhöhen, was ihre Wechselwirkung mit biologischen Membranen und ihr pharmakokinetisches Profil insgesamt beeinflusst.

Eigenschaften

Molekularformel |

C11H13N3 |

|---|---|

Molekulargewicht |

187.24 g/mol |

IUPAC-Name |

5-(4-ethylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C11H13N3/c1-2-8-3-5-9(6-4-8)11-10(12)7-13-14-11/h3-7H,2,12H2,1H3,(H,13,14) |

InChI-Schlüssel |

SWLLVBPOYHCVRX-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C(C=C1)C2=C(C=NN2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.